(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide
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Overview
Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core, which can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Bromination: The benzo[d]thiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Methoxyethylation: The brominated benzo[d]thiazole is reacted with 2-methoxyethylamine to introduce the methoxyethyl group.
Formation of the Ylidene Butyramide: The final step involves the condensation of the methoxyethylated benzo[d]thiazole with butyramide under basic conditions to form the (Z)-ylidene isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination and the formation of the corresponding hydrogenated derivative.
Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Hydrogenated derivatives
Substitution: Various substituted benzo[d]thiazole derivatives
Scientific Research Applications
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antimicrobial properties.
Biological Studies: Researchers investigate its mechanism of action and molecular targets to understand its biological effects and therapeutic potential.
Pharmaceutical Development: The compound serves as a lead molecule for the development of new drugs with improved efficacy and reduced side effects.
Chemical Biology: It is used as a chemical probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the bromine atom and the methoxyethyl group may enhance its binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: A precursor in the synthesis of various benzo[d]thiazole derivatives with similar biological activities.
1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole moiety, known for their anticancer and antibacterial properties.
Uniqueness
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)butyramide is unique due to the presence of the (Z)-ylidene configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The combination of the bromine atom and the methoxyethyl group further enhances its potential as a versatile compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2S/c1-3-4-13(18)16-14-17(7-8-19-2)11-6-5-10(15)9-12(11)20-14/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRETFSBZCEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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